Etofenamate-d4 Palmitate
CAS No.:
Cat. No.: VC0206801
Molecular Formula: C₃₄H₄₄D₄F₃NO₅
Molecular Weight: 611.77
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₃₄H₄₄D₄F₃NO₅ |
---|---|
Molecular Weight | 611.77 |
Introduction
Chemical Structure and Properties
Structural Characteristics
Etofenamate-d4 Palmitate possesses the molecular formula C34D4H44F3NO5 with a molecular weight of 611.769 g/mol. The structure features several key components :
-
A tetradeuterated benzoate ring (positions 2, 3, 4, and 5)
-
A trifluoromethyl-substituted aniline group
-
A diethylene glycol linker
-
A palmitate (hexadecanoyl) ester group
The IUPAC name for this compound is 2-(2-hexadecanoyloxyethoxy)ethyl 2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoate .
Physicochemical Properties
The key physicochemical properties of Etofenamate-d4 Palmitate are summarized in Table 1.
Table 1: Physicochemical Properties of Etofenamate-d4 Palmitate
Property | Value |
---|---|
Molecular Formula | C34D4H44F3NO5 |
Molecular Weight | 611.769 g/mol |
Accurate Mass | 611.374 |
CAS Number | Not assigned (parent compound: 81427-95-4) |
Deuterium Locations | Positions 2, 3, 4, and 5 of the benzoate ring |
SMILES Notation | [2H]c1c([2H])c([2H])c(C(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCC)c(Nc2cccc(c2)C(F)(F)F)c1[2H] |
Parent Compound: Etofenamate
Pharmacological Properties of Etofenamate
Etofenamate is a non-steroidal anti-inflammatory drug (NSAID) used primarily for treating muscular and joint pain. It functions as an antiphlogistic agent for percutaneous therapy and is commonly formulated as a gel, cream, or lotion for topical application .
Etofenamate exhibits its anti-inflammatory effects through multiple mechanisms:
-
Inhibition of prostaglandin synthesis via cyclooxygenase inhibition
-
Inhibition of leukotriene synthesis through lipoxygenase inhibition
-
Inhibition of histamine release
-
Antagonism of bradykinin and serotonin
-
Inhibition of complement system activity
This multi-faceted mechanism of action distinguishes etofenamate from many other NSAIDs that exclusively inhibit cyclooxygenase .
Clinical Applications
Clinical studies have demonstrated that topical etofenamate formulations (5-10% concentration) effectively improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases. Research indicates that etofenamate has superior efficacy compared to some other topical NSAIDs, such as 1% indomethacin and 1% diclofenac, and comparable efficacy to 2.5% ketoprofen gel and 2% ketorolac gel .
In one clinical study, etofenamate treatment resulted in significantly reduced spontaneous pain (64% reduction after 7 days) compared with indomethacin treatment (approximately 25% reduction). Pain on mobilization was reduced by 56% with etofenamate versus 31% with indomethacin after 7 days of treatment .
Deuterium Labeling in Pharmaceutical Research
Principles and Applications
Deuterium (²H or D) is a stable isotope of hydrogen that contains one proton and one neutron in its nucleus, giving it approximately twice the mass of ordinary hydrogen. The incorporation of deuterium atoms into pharmaceutical compounds creates molecules that are virtually identical in chemical behavior to their non-deuterated counterparts but can be distinguished by mass spectrometry and other analytical techniques .
The strategic use of deuterium labeling in compounds like Etofenamate-d4 Palmitate offers several advantages in pharmaceutical research:
-
Enhanced analytical sensitivity and specificity in mass spectrometry
-
Improved signal-to-noise ratios in quantitative analyses
-
Ability to distinguish between endogenous and exogenous compounds
-
Facilitated metabolite identification
Applications in Metabolic Studies
Deuterated compounds serve as valuable tracers in metabolic studies. The incorporation of four deuterium atoms in Etofenamate-d4 Palmitate creates a distinct mass shift that can be readily detected and quantified using mass spectrometry. This property enables researchers to track the compound's metabolism, distribution, and elimination pathways with high precision .
In phospholipid metabolism studies, deuterated compounds have been used to separately examine the contribution of each phospholipid biosynthetic pathway and compare newly synthesized phospholipid pools to total phospholipid pools. For example, researchers have utilized D4-ethanolamine, D9-choline, and D3-methionine to label and track specific phospholipid biosynthetic pathways .
Applications of Etofenamate-d4 Palmitate
Analytical Reference Standard
A primary application of Etofenamate-d4 Palmitate is as an analytical reference standard for the quantification of etofenamate palmitate in pharmaceutical formulations and biological samples. The deuterium labeling provides an internal standard that closely mimics the chemical behavior of the analyte while being distinguishable by mass spectrometry .
Metabolic and Pharmacokinetic Studies
Etofenamate-d4 Palmitate serves as a valuable tool in metabolic and pharmacokinetic studies investigating:
-
Absorption and distribution patterns of topical etofenamate formulations
-
Metabolism of etofenamate and its derivatives
-
Tissue-specific accumulation and clearance
-
Pharmacokinetic differences between various etofenamate formulations
The deuterium labeling enables researchers to distinguish the administered compound from endogenous metabolites, facilitating precise tracking of the compound's fate in biological systems .
Stable Isotope Tracer Studies
Stable isotope-labeled compounds like Etofenamate-d4 Palmitate provide critical information about rates of lipid production, absorption, transport, and utilization by various tissues. These studies can reveal quantitative information about:
-
Adipose tissue lipolysis and free fatty acid appearance in plasma
-
Fatty acid tissue uptake and oxidation
-
Hepatic very low-density lipoprotein triglyceride secretion
Comparative Analysis of Deuterated Etofenamate Derivatives
Several deuterated derivatives of etofenamate have been developed for research purposes. Table 2 presents a comparison of Etofenamate-d4 Palmitate with other related compounds.
Table 2: Comparison of Deuterated Etofenamate Derivatives
The various fatty acid ester modifications (palmitate, myristate, stearate) offer different degrees of lipophilicity, potentially affecting properties such as membrane permeability, tissue distribution, and pharmacokinetic profiles .
Research Applications in Drug Delivery Systems
Recent developments in drug delivery systems for etofenamate compounds suggest potential applications for Etofenamate-d4 Palmitate in evaluating novel formulation strategies. Research on microemulsions containing etofenamate has demonstrated enhanced skin permeation and anti-inflammatory activity .
These microemulsion formulations showed significant anti-inflammatory effects in experimental models, with inhibition of nitrite production in LPS-induced RAW 264.7 macrophages. The optimized formulation (designated M2 ETF in the research) exhibited 73.7% nitrite inhibition, which was higher than the reference drug indomethacin (57.6%) .
Etofenamate-d4 Palmitate could serve as a valuable tool in evaluating such formulations, allowing precise tracking of the drug's distribution, penetration, and metabolism following topical application.
Future Research Directions
Unexplored Applications
Future research involving Etofenamate-d4 Palmitate may explore:
-
Comparative pharmacokinetic studies between different etofenamate formulations
-
Investigation of tissue-specific distribution patterns
-
Development of improved analytical methods for detecting etofenamate metabolites
-
Understanding the role of fatty acid esterification in modulating the efficacy of topical NSAID formulations
Methodological Advancements
Ongoing advancements in mass spectrometry techniques, including high-resolution mass spectrometry and imaging mass spectrometry, may further enhance the utility of deuterated compounds like Etofenamate-d4 Palmitate in pharmaceutical research. These technologies could enable spatial mapping of drug distribution in tissues and more sensitive detection of minor metabolites .
Clinical Implications
While Etofenamate-d4 Palmitate itself is primarily a research tool rather than a therapeutic agent, insights gained from studies utilizing this compound may inform the development of improved etofenamate formulations with enhanced efficacy, tissue penetration, and safety profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume